molecular formula C9H13NO B3153761 [2-(2-Aminoethyl)phenyl]methanol CAS No. 76518-29-1

[2-(2-Aminoethyl)phenyl]methanol

Cat. No.: B3153761
CAS No.: 76518-29-1
M. Wt: 151.21 g/mol
InChI Key: HWVRPCNYXPYWGJ-UHFFFAOYSA-N
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Description

[2-(2-Aminoethyl)phenyl]methanol is an organic compound with the molecular formula C9H13NO. It is characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Aminoethyl)phenyl]methanol typically involves the reaction of 2-nitrobenzyl alcohol with ethylenediamine. The process includes the reduction of the nitro group to an amino group, followed by the formation of the desired product. The reaction conditions often require a catalyst and a controlled environment to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Aminoethyl)phenyl]methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

[2-(2-Aminoethyl)phenyl]methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(2-Aminoethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, influencing biological processes. The compound’s effects are mediated through pathways involving signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-Aminoethyl)phenol]: Similar structure but with a hydroxyl group instead of a methanol group.

    [2-(2-Aminoethyl)aniline]: Contains an amino group attached to the phenyl ring.

    [2-(2-Aminoethyl)benzyl alcohol]: Similar structure with a benzyl alcohol group.

Uniqueness

[2-(2-Aminoethyl)phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(2-aminoethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVRPCNYXPYWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

One hundred and fifty (150) grams of methyl 2-cyanomethylbenzoate ("Yakugaku Zasshi", Vol. 86, p. 544, 1966) was added dropwise to a suspension of 60 g of lithium aluminum hydride and 211 g of aluminium chloride in ether while maintaining the suspension at -20° C. The mixture was stirred at room temperature for 5 hours, and the aluminum complex was decomposed with 520 ml of a 10 N aqueous solution of sodium hydroxide and 140 ml of water. The residue was extracted with tetrahydrofuran, dried, and distilled under reduced pressure to afford 45 g of 1-amino-2-(2-hydroxymethylphenyl)ethane as a colorless oil having a boiling point of 125° C./0.5 mmHg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(2-Aminoethyl)phenyl]methanol
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[2-(2-Aminoethyl)phenyl]methanol
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